1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
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Overview
Description
1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, followed by the introduction of the benzyl group and the piperidine ring. Key reagents often include thionyl chloride, benzyl bromide, and piperidine. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Indazole: Exhibits anti-inflammatory, antimicrobial, and anticancer activities.
Triazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, in particular, contributes to its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
1-[(2-benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c19-15-7-4-8-18(11-15)10-14-12-20-16(17-14)9-13-5-2-1-3-6-13/h1-3,5-6,12,15,19H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDRTZLCJALDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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